Glass Transition Temperature: BFF Core Delivers >66 °C Higher Tg Than Industry-Standard TAPC, Ensuring OLED Morphological Stability
Host materials based on the fluorenobenzofuran (BFF) core exhibit a glass transition temperature (Tg) above 140 °C [1], which is approximately 66 °C higher than the widely used hole-transport material TAPC (Tg = 74 °C) [2]. This elevated Tg directly translates to superior morphological stability of amorphous films under the thermal stress of OLED operation, reducing crystallization and phase separation that degrade device performance.
| Evidence Dimension | Glass transition temperature (Tg) |
|---|---|
| Target Compound Data | BFF-based hosts: Tg > 140 °C |
| Comparator Or Baseline | TAPC: Tg = 74 °C |
| Quantified Difference | ΔTg > 66 °C (BFF hosts higher) |
| Conditions | Differential scanning calorimetry (DSC); BFF hosts (Jeon & Lee 2012); TAPC (Li et al. 2024) |
Why This Matters
A higher Tg ensures that the material remains in a stable amorphous state during device fabrication and prolonged operation, directly impacting OLED lifetime and reliability.
- [1] Jeon SO, Lee JY. Fluorenobenzofuran as the core structure of high triplet energy host materials for green phosphorescent organic light-emitting diodes. J Mater Chem, 2012, 22, 10537-10541. DOI: 10.1039/C2JM30473B View Source
- [2] Li Q, Guo Y, Lan J, Yang Y, Wu D, Bin Z. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off. Chem Sci, 2024, 15, 16096-16102. DOI: 10.1039/D4SC04979A View Source
